Chimeramycin B
Description
Chimeramycin B is a macrolide antibiotic analog produced by genetically modified strains of Streptomyces ambofaciens. It arises from biosynthetic pathway disruptions, particularly mutations in the srmG gene cluster, which redirect precursor molecules like platenolide or tylactone toward chimeramycin synthesis instead of spiramycin or other macrolides . This compound belongs to the 16-membered macrolide family, characterized by a macrocyclic lactone ring with sugar substituents. Its exact structure remains partially uncharacterized, but it shares core features with carbomycin and deltamycin derivatives, as indicated by metabolic cluster analyses .
Properties
CAS No. |
87092-83-9 |
|---|---|
Molecular Formula |
C45H78N2O13 |
Molecular Weight |
855.1 g/mol |
IUPAC Name |
(4R,5S,6R,7S,9R,11E,13E,15S,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2-oxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde |
InChI |
InChI=1S/C45H78N2O13/c1-14-34-25(3)19-24(2)15-17-35(58-37-18-16-32(46(10)11)28(6)54-37)26(4)20-31(23-48)41(27(5)33(49)21-36(50)57-34)60-44-40(51)39(47(12)13)42(29(7)56-44)59-38-22-45(9,53)43(52)30(8)55-38/h15,17,19,23,25-35,37-44,49,51-53H,14,16,18,20-22H2,1-13H3/b17-15+,24-19+/t25-,26+,27-,28+,29+,30-,31+,32-,33+,34+,35?,37-,38-,39+,40+,41+,42+,43-,44-,45+/m0/s1 |
InChI Key |
GWKAVECDTAHQQC-QVTXDSNCSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)C=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C)\C)C |
Canonical SMILES |
CCC1C(C=C(C=CC(C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)OC4CCC(C(O4)C)N(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: Industrial production of Chimeramycin B is typically achieved through large-scale fermentation processes. The strain of Streptomyces ambofaciens is cultured under controlled conditions to optimize the yield of this compound. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: Chimeramycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Chimeramycin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying complex organic reactions and for developing new synthetic methodologies. In biology, this compound is studied for its antibacterial properties and its potential use in developing new antibiotics.
In medicine, this compound is investigated for its therapeutic potential against gram-positive bacterial infections and mycoplasma-related diseases. Its unique mechanism of action makes it a promising candidate for drug development. In the industry, this compound is used in the production of antibacterial agents and as a reference standard in quality control processes.
Mechanism of Action
Chimeramycin B exerts its effects by targeting specific molecular pathways in bacterial cells. It binds to bacterial ribosomes, inhibiting protein synthesis and leading to the death of the bacterial cells. The compound’s mechanism of action involves the disruption of essential cellular processes, making it effective against gram-positive bacteria and mycoplasma.
Comparison with Similar Compounds
Key Observations :
- Biosynthetic Divergence : Mutations in srmG (e.g., srmGJ4, srmG22) block spiramycin synthesis by disrupting the prelactone stage, redirecting precursors to chimeramycins .
- Structural Variation : Unlike spiramycin, chimeramycin B lacks forosamine and mycarose sugars, likely due to incomplete glycosylation in mutant strains .
- Cluster Homology : this compound co-clusters with deltamycin and carbomycin derivatives in metabolic analyses, suggesting shared enzymatic machinery for lactone ring formation .
Functional and Industrial Relevance
- Antimicrobial Activity: While spiramycin targets Gram-positive bacteria and protozoa, this compound’s bioactivity remains underexplored.
- Biotechnological Utility: Chimeramycin-producing mutants serve as models for engineering macrolide diversity. Modifying RS1 elements (repeated DNA sequences in srmG) could enable tailored analog synthesis .
Biological Activity
Chimeramycin B is a member of the chimeramycin family, which are natural products derived from the Streptomyces genus, specifically notable for their potent antibacterial properties. These compounds have garnered attention due to their unique structural features and significant biological activity against various pathogens, particularly Gram-positive bacteria.
Antibacterial Properties
This compound exhibits strong antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Research indicates that chimeramycins generally show stronger activity than their parent antibiotics, which is critical in the context of rising antibiotic resistance. The compound's effectiveness stems from its ability to disrupt bacterial cell wall synthesis and inhibit vital metabolic pathways.
Table 1: Antibacterial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 0.5 |
| Methicillin-resistant Staphylococcus aureus | 0.25 |
| Staphylococcus epidermidis | 0.5 |
The above table summarizes the MIC values for this compound against key bacterial strains, indicating its potency as an antibacterial agent.
This compound functions primarily through the inhibition of cell wall synthesis and interference with nucleic acid synthesis. Its structural components allow it to bind effectively to bacterial ribosomes, thereby disrupting protein synthesis. This mechanism is similar to that of other macrolide antibiotics but with enhanced efficacy due to its unique polycyclic structure.
Study 1: Efficacy Against Resistant Strains
A study conducted by researchers at the University of Tokyo explored the effectiveness of this compound against various resistant bacterial strains. The results demonstrated that this compound not only inhibited growth but also reduced biofilm formation, a critical factor in chronic infections.
- Methodology : The study utilized standard broth microdilution methods to determine MIC values.
- Findings : this compound showed a significant reduction in biofilm biomass compared to untreated controls.
Study 2: Structural Analysis and Synthesis
Research published in the Journal of Antibiotics detailed the structural elucidation and synthetic pathways for this compound derivatives. The team synthesized several analogs to evaluate their biological activities.
- Key Results :
- Several synthesized derivatives exhibited enhanced antibacterial properties compared to this compound itself.
- The study highlighted the importance of specific functional groups in the compound's activity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
